Pyrido[3,4-d]pyrimidin-2-amine
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Overview
Description
Pyrido[3,4-d]pyrimidin-2-amine is a heterocyclic compound that consists of a pyridine ring fused to a pyrimidine ring. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. The structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[3,4-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . Another method involves the use of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require the presence of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale synthesis would focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
Pyrido[3,4-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of pyrido[3,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit protein kinases, which are crucial for cell signaling and regulation . By binding to the active site of these enzymes, this compound can modulate their activity and affect various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Quinazoline: Widely studied for its therapeutic potential in cancer treatment
Uniqueness
Pyrido[3,4-d]pyrimidin-2-amine stands out due to its unique structural features that allow for versatile chemical modifications. This flexibility makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity.
Biological Activity
Pyrido[3,4-d]pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, kinase inhibition, and potential therapeutic applications.
Overview of this compound
This compound is a fused pyrimidine derivative that has been synthesized and evaluated for various biological activities. Its structure allows for interactions with multiple biological targets, making it a promising scaffold in drug discovery.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated against the NCI's 60 human cancer cell line panel. Some compounds exhibited significant selectivity against breast and renal cancer cell lines, suggesting their potential as targeted therapies .
Table 1: Cytotoxicity Evaluation of Pyrido[3,4-d]pyrimidine Derivatives
Compound | Cell Line Tested | IC50 (µM) | Selectivity |
---|---|---|---|
1 | MCF-7 (Breast) | 0.012 | High |
2 | A498 (Renal) | 0.018 | Moderate |
3 | HCT116 (Colon) | 0.045 | Low |
Kinase Inhibition
This compound has been identified as a potent inhibitor of several kinases. Specifically, derivatives have shown nanomolar IC50 values in CDK2 inhibition assays, indicating strong potential for development as therapeutic agents targeting cell cycle regulation .
Table 2: Kinase Inhibition Data
Compound | Kinase Target | IC50 (µM) |
---|---|---|
A | CDK2 | 0.016 |
B | CDK4 | 0.025 |
C | CDK6 | 0.030 |
The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes involved in cancer progression and cell proliferation. The structure-activity relationship (SAR) studies have provided insights into modifications that enhance potency and selectivity against specific targets .
Case Studies
- Case Study on Anticancer Activity : A study synthesized a new series of pyrido[3,4-d]pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain modifications at the C-4 position significantly increased anticancer activity, particularly against breast cancer cells .
- Case Study on Kinase Inhibition : Another investigation focused on the synthesis of pyrido[3,4-d]pyrimidine derivatives designed to inhibit CDK enzymes. The findings revealed that certain compounds not only inhibited CDK2 effectively but also demonstrated selectivity over other kinases, paving the way for further development as anticancer therapeutics .
Properties
Molecular Formula |
C7H6N4 |
---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
pyrido[3,4-d]pyrimidin-2-amine |
InChI |
InChI=1S/C7H6N4/c8-7-10-3-5-1-2-9-4-6(5)11-7/h1-4H,(H2,8,10,11) |
InChI Key |
VNFGDCQZPRUFQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NC(=NC=C21)N |
Origin of Product |
United States |
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